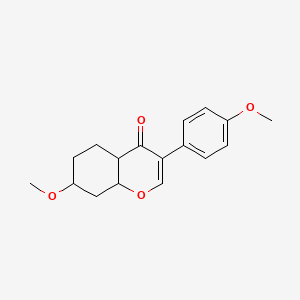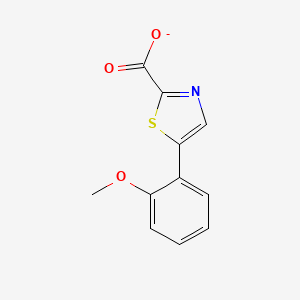![molecular formula C25H32ClN3O B12350546 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one is a complex organic compound with a molecular formula of C25H26ClN3O and a molecular weight of 419.95 g/mol . This compound is known for its biological activity, particularly as a selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), which is involved in various physiological and pathological processes .
準備方法
The synthesis of 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one involves several steps. One common synthetic route includes the following steps :
Formation of the piperidine derivative: The starting material, 4-(4-chlorophenyl)piperidine, is synthesized through a series of reactions involving the chlorination of aniline followed by cyclization.
Alkylation: The piperidine derivative is then alkylated with 1-bromo-3-chloropropane to form the intermediate compound.
Cyclization: The intermediate is subjected to cyclization with pyrrolo[1,2-a]quinoxaline to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.
化学反応の分析
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role as a CX3CR1 antagonist, which is important in understanding immune responses and inflammation.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one involves its interaction with the CX3CR1 receptor . By binding to this receptor, the compound inhibits the signaling pathways associated with CX3CR1, leading to a reduction in inflammatory responses and tumor growth. The molecular targets and pathways involved include the inhibition of chemokine-mediated cell migration and the modulation of immune cell activity.
類似化合物との比較
Similar compounds to 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one include other CX3CR1 antagonists and piperidine derivatives . Some of these compounds are:
JMS-17-2: Another selective CX3CR1 antagonist with similar biological activity.
Pyrrolo[1,2-a]quinoxaline derivatives: Compounds with structural similarities and potential therapeutic applications.
4-(4-Chlorophenyl)piperidine derivatives: Compounds with similar chemical structures and biological activities.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the CX3CR1 receptor, making it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C25H32ClN3O |
|---|---|
分子量 |
426.0 g/mol |
IUPAC名 |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C25H32ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h3,7-11,15,20,22-23H,1-2,4-6,12-14,16-18H2 |
InChIキー |
SYIAHEWJIJUIPM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)N3C=CC=C3C(=O)N2CCCN4CCC(CC4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)








![(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12350559.png)


![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)
